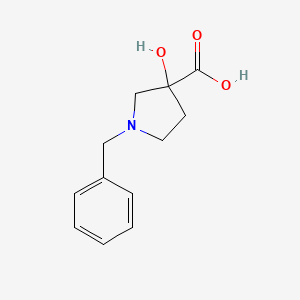

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWPERVDOCXFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606663 | |

| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67117-22-0 | |

| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid for medicinal chemistry

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid .

Executive Summary

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a specialized heterocyclic scaffold characterized by a gem-disubstituted carbon at the 3-position of the pyrrolidine ring. Unlike simple proline analogues, this molecule possesses both a hydroxyl group and a carboxylic acid moiety at the same chiral center, creating a quaternary carbon that imposes significant conformational constraints.

In medicinal chemistry, this scaffold serves as a critical building block for constrained amino acids (specifically

Structural & Physicochemical Profile

The molecule features a pyrrolidine core protected at the nitrogen by a benzyl group, with a quaternary center at C3 bearing both hydrophilic functional groups (-OH and -COOH).

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Benzyl-3-hydroxy-3-pyrrolidinecarboxylic acid |

| Common Name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Chiral Center | C3 (Quaternary); exists as (R) and (S) enantiomers |

| Core Scaffold | 3,3-Disubstituted Pyrrolidine |

Physicochemical Properties[3][4]

-

pKa (Acidic): ~3.5 – 4.0 (Carboxylic acid). The presence of the

-hydroxyl group and the inductive effect of the ring nitrogen (even if separated by carbons) typically lowers the pKa slightly compared to simple aliphatic acids. -

pKa (Basic): ~9.0 – 9.5 (Tertiary amine). The N-benzyl group renders the amine basic, allowing for salt formation (e.g., hydrochloride).

-

Solubility:

-

Free Base/Zwitterion: Moderate water solubility; soluble in polar organic solvents (DMSO, Methanol).

-

Salts (HCl): Highly water-soluble.

-

-

Lipophilicity (LogP): Estimated ~1.1 – 1.4. The benzyl group adds lipophilicity, counterbalancing the highly polar zwitterionic core.

Synthetic Accessibility & Scalability[5]

The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid classically proceeds via the cyanohydrin route starting from 1-benzyl-3-pyrrolidinone. This method is favored for its scalability and the ability to generate the quaternary center in a single step.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Synthetic pathway from pyrrolidinone precursor via cyanohydrin intermediate.

Experimental Protocol: Cyanohydrin Synthesis & Hydrolysis

Objective: Preparation of 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid from 1-benzyl-3-pyrrolidinone.

Reagents:

-

1-Benzyl-3-pyrrolidinone (Starting Material)[1]

-

Potassium Cyanide (KCN) [Hazard: High Toxicity]

-

Hydrochloric Acid (Conc.[2] HCl)

-

Solvent: THF/Water (1:1 mixture)[2]

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in THF/Water (1:1).

-

Cool the solution to 0–5°C using an ice bath.

-

Add Conc.[3] HCl (1.0 eq) followed by the slow addition of KCN (2.0 eq). Note: Maintain temperature <10°C to prevent polymerization or HCN off-gassing.

-

Stir vigorously for 4 hours at 0–5°C.

-

Workup: Extract the intermediate cyanohydrin with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over

, and concentrate -

Checkpoint: The intermediate is a nitrile (1-benzyl-3-hydroxy-3-cyanopyrrolidine).

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the crude cyanohydrin residue directly in Conc. HCl (excess, approx. 5–10 mL per gram of residue).

-

Heat the mixture to 80°C for 1–2 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

-

Isolation: Cool the reaction mixture. If the product precipitates as the HCl salt, filter it.[2] If not, evaporate the acid under reduced pressure to yield a syrupy residue.

-

Purification: The residue can be purified by ion-exchange chromatography (e.g., Amberlite IR 120B) or recrystallized from Acetone/Water to obtain the zwitterionic solid.

-

Medicinal Chemistry Applications

Constrained Amino Acid Scaffolds

This molecule acts as a cyclic

-

Mechanism: The gem-disubstitution at C3 locks the

and -

Utility: Design of peptidomimetics with increased resistance to proteolytic cleavage.

Precursor to Muscarinic Antagonists

The 3-hydroxy-pyrrolidine core is structurally homologous to the anticholinergic drug Glycopyrrolate (which is a 3-substituted ester).

-

Derivatization: The C3-hydroxyl group can be esterified with bulky acids (e.g., cyclopentylmandelic acid) to generate high-affinity muscarinic receptor antagonists.

-

Quaternization: The N-benzyl group can be removed (hydrogenolysis) and replaced with methyl groups to form quaternary ammonium salts, which are potent bronchodilators.

Functionalization Logic (SAR)

The molecule offers three distinct vectors for chemical modification:

-

Carboxylic Acid (C3): Amidation or esterification to attach pharmacophores.

-

Hydroxyl Group (C3): Esterification (prodrugs) or ether formation.

-

Pyrrolidine Nitrogen (N1): Debenzylation (

) yields the secondary amine, allowing for diverse N-alkylation or acylation.

SAR Decision Diagram

Figure 2: Structure-Activity Relationship (SAR) vectors for medicinal chemistry optimization.

References

-

Synthesis of 3-hydroxy-3-carboxypyrrolidines: PrepChem. "Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid" (Analogous protocol for pyrrolidine ring contraction/expansion logic). Available at: [Link]

-

Pyrrolidine Scaffolds in Drug Discovery: ResearchGate. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Available at: [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of N-Benzyl Protected Pyrrolidine Intermediates

A Senior Application Scientist's Perspective for Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Metabolic Stability Imperative

The N-benzyl pyrrolidine motif is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active compounds.[1] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it a favorite among medicinal chemists.[1] However, the very features that make this scaffold attractive can also introduce metabolic liabilities. The susceptibility of a drug candidate to biotransformation, or its metabolic stability, is a critical parameter that profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[2][3] Compounds with poor metabolic stability often undergo rapid clearance, leading to insufficient exposure at the target site and diminished therapeutic efficacy.[3]

Therefore, accurately predicting the metabolic fate of N-benzyl protected pyrrolidine intermediates early in the drug discovery process is not merely an academic exercise; it is a crucial step for de-risking projects, conserving resources, and focusing synthetic efforts on candidates with a higher probability of success.[2][4] This guide provides a comprehensive overview of the core principles and practical methodologies for assessing and predicting the metabolic stability of this important chemical class, blending established in vitro techniques with the power of in silico modeling.

Pillar 1: Mechanistic Underpinnings of N-Benzyl Pyrrolidine Metabolism

Understanding how a molecule is likely to be metabolized is fundamental to predicting its stability. For N-benzyl pyrrolidine derivatives, the metabolic landscape is dominated by Phase I oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[5][6]

The two most common metabolic pathways for this scaffold are:

-

N-Debenzylation: This is often the primary route of metabolism. The reaction is an oxidative N-dealkylation process initiated by CYP-mediated hydrogen atom abstraction from the benzylic carbon (the carbon attached to both the nitrogen and the phenyl ring).[7][8] This generates an unstable carbinolamine intermediate, which then spontaneously collapses to yield the de-benzylated pyrrolidine and benzaldehyde.[8][9] The aldehyde is subsequently metabolized further to benzoic acid.[10]

-

Pyrrolidine Ring Oxidation: The saturated pyrrolidine ring itself is susceptible to oxidation at carbons adjacent to the nitrogen atom (α-carbons). This can lead to the formation of reactive iminium ion intermediates, which may have toxicological implications.[11]

While CYPs are the main drivers, other enzyme families like Flavin-containing Monooxygenases (FMOs) can also contribute to the metabolism of tertiary amines, typically through N-oxidation.[8][9]

Pillar 2: The Gold Standard - In Vitro Metabolic Stability Assessment

Experimental assays using liver-derived subcellular fractions are the cornerstone for evaluating metabolic stability.[12] The most common and high-throughput of these is the Liver Microsomal Stability Assay .[3][5] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, making them an excellent system for studying Phase I metabolism.[3][5]

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a robust, self-validating system. The inclusion of positive control compounds (compounds with known metabolic fates) ensures that the enzymatic system is active and performing as expected, validating the results for the test compounds. A negative control without the essential cofactor (NADPH) confirms that the observed compound depletion is enzyme-driven.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of the N-benzyl pyrrolidine intermediate in DMSO.

-

Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

-

Microsomal Solution: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[6][13] Keep on ice.

-

NADPH Regenerating System: Prepare a solution containing NADPH. This cofactor is essential for CYP enzyme activity.[13] A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to maintain a constant supply of NADPH throughout the incubation.

-

-

Incubation Procedure:

-

Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[6][13] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound used for analytical normalization).[5] The cold solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.[13]

-

-

Controls for Assay Validation:

-

Positive Control: Run a compound with known high clearance (e.g., Verapamil) and one with known low clearance (e.g., Warfarin) in parallel to confirm the assay is performing within expected parameters.

-

Negative Control: For each test compound, run a parallel incubation without the NADPH regenerating system to measure any non-enzymatic degradation.[6]

-

-

Sample Analysis:

-

Centrifuge the 96-well plate at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.[14]

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15] LC-MS/MS provides the high sensitivity and selectivity needed to measure the compound in a complex biological matrix.[16]

-

Data Presentation and Interpretation

The primary outputs of the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm plot of the percent remaining compound versus time.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, expressed in µL/min/mg of microsomal protein.[2]

These parameters allow for direct comparison and ranking of compounds, guiding the selection of candidates to advance.

| Parameter | Typical Value | Description |

| Microsomal Protein Conc. | 0.5 mg/mL | Standard concentration for HLM assays.[6] |

| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are in the linear range.[6] |

| Incubation Temperature | 37°C | Mimics physiological temperature.[5] |

| Cofactor | NADPH | Essential for CYP450 enzyme function.[6] |

| Quenching Solution | Ice-cold Acetonitrile | Precipitates proteins to stop the reaction.[5] |

| Analytical Method | LC-MS/MS | Gold standard for sensitive and specific quantification.[15] |

Pillar 3: The Predictive Power of In Silico Modeling

While in vitro assays are essential, they require the synthesis of physical compounds. In silico, or computational, models offer the ability to predict metabolic stability before a molecule is ever made, enabling a "design-test-learn" cycle entirely within the computer.[4][17] This is particularly valuable for prioritizing synthetic targets and exploring a much wider chemical space than is feasible experimentally.

The most common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models.[18][19] These models use machine learning algorithms to correlate calculated molecular descriptors (numerical representations of a molecule's structure) with experimentally determined metabolic stability data.[20]

How In Silico Models Work

-

Data Curation: A large, high-quality dataset of diverse compounds with experimentally measured metabolic stability (e.g., CLint values from HLM assays) is assembled.[21]

-

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include 2D properties (e.g., molecular weight, logP, number of rotatable bonds) and 3D properties (e.g., molecular shape, electronic properties).[22]

-

Model Training: A machine learning algorithm, such as Random Forest or Support Vector Machine (SVM), is trained to find the mathematical relationship between the descriptors and the observed metabolic stability.[20][23][24] The model essentially "learns" which structural features are associated with high or low stability.

-

Model Validation: The model's predictive power is rigorously tested using an external set of compounds that were not used during the training process.[21] This ensures the model can generalize to new, unseen chemical structures.

Once validated, the model can take a novel N-benzyl pyrrolidine structure as input, calculate its descriptors, and predict its metabolic stability class (e.g., stable or unstable) or a quantitative value (e.g., predicted CLint).[20][21]

Synthesizing the Data: Structure-Metabolism Relationships (SMR)

The true power of this dual approach comes from building an understanding of Structure-Metabolism Relationships (SMR). By analyzing both experimental and predictive data, chemists can identify specific structural modifications that enhance metabolic stability.

For N-benzyl pyrrolidine intermediates, key strategies include:

-

Blocking Sites of Metabolism: If N-debenzylation is the primary clearance pathway, introducing substituents on the benzyl ring can sterically hinder the approach of CYP enzymes or alter the electronics to make hydrogen abstraction less favorable. For example, adding electron-withdrawing groups can sometimes decrease the rate of oxidation.

-

Modulating Lipophilicity: Highly lipophilic compounds often have a higher affinity for CYP enzymes. Fine-tuning the overall lipophilicity (logP) of the molecule can directly impact its metabolic rate.

-

Introducing "Metabolic Blockers": Placing a metabolically robust group, such as a fluorine atom, at a suspected site of metabolism can effectively block that pathway and shunt metabolism to other, potentially slower, routes.

| Compound | R1 (Benzyl Ring) | R2 (Pyrrolidine) | HLM t½ (min) | Predicted Stability | SMR Insight |

| 1 | H | H | 15 | Unstable | Baseline compound, susceptible to N-debenzylation. |

| 2 | 4-Cl | H | 45 | Moderately Stable | Electron-withdrawing group slows oxidation. |

| 3 | 2,6-diF | H | > 60 | Stable | Steric hindrance and electronic effects from ortho-fluorines block N-debenzylation. |

| 4 | H | 3-OH | 12 | Unstable | Introduction of a new potential site of metabolism or conjugation. |

Conclusion: An Integrated Strategy for Success

Predicting the metabolic stability of N-benzyl protected pyrrolidine intermediates is a multifaceted challenge that requires an integrated strategy. The journey begins with in silico models, which provide rapid, early-stage predictions to guide the design of new molecules and prioritize synthetic efforts. Promising candidates are then synthesized and subjected to rigorous in vitro assessment using gold-standard assays like the human liver microsomal stability assay. The data from these experiments not only validates the computational predictions but also feeds back into the models, refining their accuracy over time. By combining a deep mechanistic understanding with robust experimental and computational tools, drug development professionals can effectively navigate the metabolic landscape, systematically designing molecules with optimized pharmacokinetic properties and a greater chance of becoming successful therapeutics.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]

-

Oxford Academic. (2022, January 15). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]

-

PubMed. (2022, January 3). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]

-

PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

-

Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

PubMed. (2006, March 15). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Retrieved from [Link]

-

NIH Research Festival. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. Retrieved from [Link]

-

PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

-

Current Drug Discovery Technologies. (2006, June 1). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. Retrieved from [Link]

-

ACS Publications. (2006, February 15). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Retrieved from [Link]

-

MDPI. (2022, May 20). N-Dealkylation of Amines. Retrieved from [Link]

-

MDPI. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. Retrieved from [Link]

-

PMC. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Retrieved from [Link]

-

PMC. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Encyclopedia MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

-

Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

-

News-Medical. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

-

ACS Publications. (2015, July 14). Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability. Retrieved from [Link]

-

MDPI. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Retrieved from [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Spectroscopy. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Retrieved from [Link]

-

RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Retrieved from [Link]

-

PMC. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

PMC. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Retrieved from [Link]

-

PubMed. (n.d.). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Retrieved from [Link]

-

Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]

-

PMC. (n.d.). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Retrieved from [Link]

-

MDPI. (2024, December 22). Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. Retrieved from [Link]

-

ACS Publications. (2012, February 17). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2018, October 2). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. Retrieved from [Link]

-

PMC. (n.d.). Structures and Mechanism of the Monoamine Oxidase Family. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Retrieved from [Link]

-

PubMed. (n.d.). Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. Retrieved from [Link]

-

University of Glasgow. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. news-medical.net [news-medical.net]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. nuvisan.com [nuvisan.com]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. agilent.com [agilent.com]

- 16. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Hydroxy-3-Pyrrolidinecarboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Derivatives of 3-hydroxy-3-pyrrolidinecarboxylic acid are of particular interest due to their dense functionalization and the presence of a key quaternary stereocenter, which imparts significant conformational rigidity and offers a unique three-dimensional vector for interacting with biological targets. However, the precise control of stereochemistry during synthesis presents a formidable challenge. The biological activity of these molecules is often confined to a single stereoisomer, making the development of robust stereoselective synthetic routes and accurate analytical methods paramount for their application in drug discovery.[3] This guide provides a comprehensive overview of the fundamental stereochemical principles, advanced stereoselective synthetic strategies, and state-of-the-art analytical techniques for the characterization of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives. By synthesizing field-proven insights with established scientific principles, this document serves as a technical resource for professionals engaged in the design, synthesis, and evaluation of these potent chiral building blocks.

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a cornerstone in modern drug design.[2] Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space, a critical advantage over flat, aromatic systems.[2] When substituted with a hydroxyl and a carboxylic acid group at the C3 position, the resulting 3-hydroxy-3-pyrrolidinecarboxylic acid scaffold presents a unique quaternary stereocenter. This structural feature locks the conformation of the ring and provides distinct, spatially-oriented vectors for functionalization, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[4]

The critical nature of stereochemistry is underscored by the concept of "chiral switching," where the therapeutic benefit of a drug is isolated to a single enantiomer, while the other may be inactive or contribute to adverse effects.[3] Consequently, the ability to selectively synthesize and analytically confirm the stereochemistry of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is not merely an academic exercise but a regulatory and clinical necessity. These compounds have demonstrated significant potential as enzyme inhibitors for managing conditions like diabetes and inflammation, and as modulators of the central nervous system.[4][5][6] This guide delves into the core principles and practical methodologies required to master the stereochemistry of this valuable molecular framework.

Fundamentals of Stereochemistry in Substituted 3-Hydroxypyrrolidines

The parent 3-hydroxy-3-pyrrolidinecarboxylic acid molecule possesses a single chiral center at the C3 position. However, medicinal chemistry applications almost invariably involve further substitution on the pyrrolidine ring, most commonly at the C5 or C4 positions, introducing at least one additional stereocenter.

A 5-substituted-3-hydroxy-3-pyrrolidinecarboxylic acid, for example, contains two stereocenters (C3 and C5), giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The relationship between non-mirror image stereoisomers (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric. Diastereomers possess different physical properties and can be separated by standard chromatographic techniques, whereas enantiomers require a chiral environment for separation.[7] Understanding these relationships is fundamental to designing both synthetic and purification strategies.

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For pyrrolidine derivatives, L-hydroxyproline is an exceptionally valuable starting point. Its inherent chirality at C2 and C4 can be used to direct subsequent transformations, allowing for the stereocontrolled synthesis of complex targets without the need for de novo asymmetric induction. The synthetic utility arises from the orthogonal reactivity of its functional groups—the secondary amine, carboxylic acid, and hydroxyl group—which can be selectively protected and manipulated to build molecular complexity. [1]

Stereochemical Assignment and Purity Analysis

Synthesizing a chiral molecule is only half the battle; unambiguously determining its stereochemistry and quantifying its enantiomeric purity are equally critical. A multi-pronged analytical approach is standard practice in the field.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for determining the enantiomeric excess (ee%) of a chiral compound. [8]The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. [7] Causality of Separation: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) are widely used and highly effective. [8][9]The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte enantiomers transiently fit into the helical grooves of the chiral polymer. [9]The subtle differences in how each enantiomer interacts with the chiral environment of the CSP lead to their separation. The choice of mobile phase (typically a mixture of hexane and an alcohol modifier) is crucial for optimizing resolution. [8][10]

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, starting with a 90:10 (v/v) mixture of n-hexane and isopropanol. For acidic analytes like carboxylic acids, add 0.1% trifluoroacetic acid (TFA) to improve peak shape. For basic analytes, 0.1% diethylamine can be used. [8][10]3. System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set UV detection at 210 nm. [8]4. Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation. [8]6. Quantification: Inject the synthesized sample. Integrate the peak areas for each enantiomer (A1 and A2).

-

Calculation: Calculate the enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Caption: A simplified workflow for chiral HPLC analysis. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC excels at purity determination, NMR spectroscopy is the workhorse for elucidating the relative stereochemistry (e.g., cis vs. trans) of diastereomers. [11]

-

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In the rigid pyrrolidine ring, cis and trans isomers will exhibit characteristically different J-values, which can be used to assign relative stereochemistry. [12]* Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. For a substituted pyrrolidine, an NOE between protons on substituents at C3 and C5 would strongly indicate they are on the same face of the ring (a cis relationship).

X-ray Crystallography

X-ray crystallography is the gold standard for stereochemical analysis, providing an unambiguous, three-dimensional structure of a molecule. [13][14]By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine the precise spatial arrangement of every atom, confirming both the relative and absolute stereochemistry. [13][15]The primary prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a significant challenge. [14]

Applications in Drug Discovery and Development

The precise stereochemical arrangement of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is directly linked to their therapeutic function. Their rigid, well-defined structures make them ideal for fitting into the specific chiral binding pockets of enzymes and receptors.

Derivatives of (R)-pyrrolidine-3-carboxylic acid have shown significant promise as inhibitors of enzymes implicated in various diseases. [4]For example, pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme for the bacterium's survival. [4]In another domain, the pyrrolidine core is used to design inhibitors for α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, offering a therapeutic strategy for managing type 2 diabetes. [4] The mechanism often involves the pyrrolidine scaffold positioning key functional groups (e.g., amides, carboxylic acids) to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site of the target enzyme, leading to competitive inhibition.

Caption: Competitive inhibition of an enzyme by a pyrrolidine derivative. [4]

Conclusion

The stereochemistry of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is a defining feature that governs their biological function and therapeutic potential. Mastering this aspect of their chemistry requires a synergistic application of stereoselective synthesis and rigorous analytical characterization. Asymmetric organocatalysis and chiral pool synthesis have emerged as powerful and reliable strategies for accessing enantiomerically pure versions of these complex scaffolds. Concurrently, a combination of chiral HPLC, advanced NMR techniques, and X-ray crystallography provides the necessary toolkit for the unambiguous confirmation of stereochemical integrity. For researchers in drug discovery, a deep understanding of these principles and methodologies is essential for unlocking the full potential of this versatile and potent class of molecules.

References

- Nuclear magnetic resonance (NMR) spectroscopy is a classic method for determining optical purity... (n.d.). Vertex AI Search.

- (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. (n.d.). Benchchem.

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021, April 20). RSC Publishing.

- Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. (2021, May 18). PubMed.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. (n.d.). ResearchGate.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017, July 26). Semantic Scholar.

- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate.

- Synthesis of a New Chiral Pyrrolidine. (2010, March 9). MDPI.

- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (n.d.). Benchchem.

- Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. (2015, September 18). PubMed.

- NMR and Stereochemistry. (n.d.). Harned Research Group.

- A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. (n.d.). Sci-Hub.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.

- NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC.

- Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). JOCPR.

- x Ray crystallography. (n.d.). PMC - NIH.

- Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR.

- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). RJPT.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.

- X-ray crystallography. (n.d.). Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rjptonline.org [rjptonline.org]

Applications of functionalized pyrrolidines in peptide mimetic research

Executive Summary

The pyrrolidine ring, indigenous to proline, is the only coding amino acid residue where the side chain connects back to the backbone nitrogen. This unique cyclic constraint restricts the

This guide details the application of functionalized pyrrolidines —specifically 3- and 4-substituted analogues—to engineer peptide mimetics with tunable cis/trans amide ratios, enhanced proteolytic stability, and precise secondary structure induction. We focus on the causality between ring substitution (stereoelectronic effects) and backbone geometry, providing actionable protocols for synthesis and validation.

Structural Mechanics: The Stereoelectronic Gatekeepers

The utility of functionalized pyrrolidines lies in their ability to lock the pyrrolidine ring into specific puckering modes, which in turn dictates the cis/trans equilibrium of the preceding peptide bond (

Ring Puckering and Amide Isomerization

The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

- -endo (South): Favored by L-Proline; promotes the cis amide isomer (approx. 10-30% population in water).

- -exo (North): Promotes the trans amide isomer.

By introducing an electronegative substituent (e.g., -F, -OH) at the C4 position, we exploit the Gauche Effect . The ring puckers to place the electronegative group gauche to the ring nitrogen to maximize orbital overlap (

-

(4R)-Fluoroproline: Electronegative fluorine forces the ring into

-exo . This stabilizes the trans amide bond ( -

(4S)-Fluoroproline: Forces the ring into

-endo . This destabilizes the trans isomer, significantly increasing the cis population (

Pathway of Conformational Control

The following diagram illustrates the causal link between substitution, puckering, and biological output.

Caption: Logical flow from C4-functionalization to macroscopic peptide conformation via the Gauche Effect.

Synthetic Methodology: On-Resin Proline Editing

While solution-phase synthesis of functionalized prolines is common, it is inefficient for library generation. The most robust, self-validating method is On-Resin Proline Editing . This protocol utilizes 4-hydroxyproline (Hyp) as a linchpin intermediate, allowing late-stage diversification on the solid support without solution-phase purification steps.

Protocol: Solid-Phase Mitsunobu Inversion on 4-Hydroxyproline

Objective: Convert a resin-bound 4-hydroxyproline peptide into a 4-functionalized pyrrolidine mimetic (e.g., 4-azidoproline or 4-thiophenylproline) with inversion of stereochemistry (4R

Reagents:

-

Resin: Rink Amide or Wang resin loaded with peptide sequence.

-

Solvent: Anhydrous Tetrahydrofuran (THF) / Dichloromethane (DCM) (1:1).

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Nucleophile: Diphenylphosphoryl azide (DPPA) for azides, or Thiobenzoic acid for thioesters.

Step-by-Step Workflow:

-

Peptide Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS. Incorporate Fmoc-Hyp(OtBu)-OH at the desired position.

-

Orthogonal Deprotection: Treat the resin with TFA/DCM (95:5) for 30 minutes to remove the OtBu side-chain protection while keeping the peptide anchored (if using acid-stable linkage) or use Fmoc-Hyp(TBDMS)-OH and deprotect with TBAF if the resin is acid-sensitive.

-

Validation Point: Perform a mini-cleavage and check LC-MS for the mass of the hydroxyl-peptide.

-

-

Mitsunobu Reaction (On-Resin):

-

Wash resin 3x with anhydrous THF.

-

Add

(5 equiv) and the Nucleophile (5 equiv) in dry THF. -

Cool to 0°C (optional, but reduces side reactions).

-

Slowly add DIAD (5 equiv).

-

Agitate at Room Temperature for 4–16 hours.

-

-

Washing & Cleavage:

-

Wash resin with THF (5x), DCM (5x), DMF (5x).

-

Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

-

-

Purification:

-

Precipitate in cold diethyl ether and purify via RP-HPLC.

-

Caption: Workflow for converting Hydroxyproline residues into functionalized mimetics on solid phase.

Therapeutic Applications & Case Studies

Functionalized pyrrolidines are not just structural scaffolds; they often serve as the pharmacophore itself.

Metabolic Stability & Warhead Delivery (DPP-4 Inhibitors)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine ring is critical.

-

Case Study: Saxagliptin (Onglyza)

-

Structure: Contains a cis-4,5-methanopyrrolidine fused ring with a nitrile group at the 2-position.

-

Mechanism: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Serine-630 of the DPP-4 enzyme.

-

Pyrrolidine Role: The 4,5-methano bridge (cyclopropane fusion) locks the ring conformation, improving selectivity and preventing intramolecular cyclization (diketopiperazine formation) which is a common degradation pathway for proline peptides.

-

Conformational Locking in Antivirals (HCV)

HCV NS5A inhibitors utilize symmetry and rigid pyrrolidine linkers to bind the viral replication complex.

-

Case Study: Ombitasvir

-

Structure: Bis-pyrrolidine scaffold.

-

Role: The pyrrolidine rings are functionalized to orient the benzimidazole groups into a precise linear geometry, spanning the NS5A dimer interface. The rigidity of the pyrrolidine ensures the entropic cost of binding is minimized.

-

Comparative Data: Pyrrolidine Drugs

| Drug | Target | Pyrrolidine Modification | Functional Role |

| Captopril | ACE | Unsubstituted Proline | Mimics C-terminal of Angiotensin I; coordinates Zinc. |

| Saxagliptin | DPP-4 | 2-Cyano-4,5-methano | Covalent trap (nitrile) + Conformational lock (cyclopropane). |

| Ledipasvir | HCV NS5A | 5-azaspiro[2.4]heptane | Spiro-cyclic constraint to lock linear geometry. |

| Ramipril | ACE | Bicyclic (cyclopenta[b]pyrrole) | Increases lipophilicity and binding affinity over Enalapril. |

Experimental Validation: F NMR Conformational Analysis

When developing a peptidomimetic, proving the induced conformation is critical. Circular Dichroism (CD) is useful for secondary structure (helices), but

Protocol: Determining via F NMR[1]

Rationale: The chemical shift of the fluorine atom at C4 is significantly perturbed by the magnetic anisotropy of the preceding carbonyl group in the cis vs. trans conformation.

-

Sample Preparation:

-

Dissolve 2-5 mg of the fluorinated peptide in 500

L of -

Add 10%

for lock if using aqueous buffer. -

Internal Standard: Trifluoroacetic acid (TFA) in a capillary insert (optional).

-

-

Acquisition:

-

Instrument: 400 MHz or higher NMR.

-

Pulse Sequence: Standard 1D

F with proton decoupling ( -

Scans: 64–128 scans are usually sufficient due to high sensitivity.

-

-

Analysis:

-

Trans Isomer: Typically appears upfield (e.g., -176 ppm for 4R-F-Pro).

-

Cis Isomer: Typically appears downfield (e.g., -174 ppm).

-

Note: Chemical shifts vary based on sequence; assignment should be confirmed by EXSY (Exchange Spectroscopy) if peaks are broad.

-

-

Calculation: Integrate the distinct peaks.

-

Target for

-turn mimetics: -

Target for

-hairpin nucleators:

-

References

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: Journal of the American Chemical Society (2013). URL:[Link]

-

Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Source: National Institutes of Health (PMC). URL:[Link]

-

Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold. Source: Frontiers in Chemistry (2023). URL:[Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: Biochemistry (ACS Publications). URL:[Link]

-

Discovery of Saxagliptin: A Novel, Potent, and Selective DPP-4 Inhibitor. Source: Journal of Medicinal Chemistry. URL:[Link]

Methodological & Application

Application Note: Peptide Coupling Conditions for 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic Acid

Abstract & Chemical Context

This Application Note details the protocols for incorporating 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (referred to herein as Scaffold 1 ) into peptide backbones or medicinal chemistry scaffolds.

Scaffold 1 presents a unique synthetic challenge due to its gem-disubstituted C3 center , which houses both a hydroxyl group and the carboxylic acid. Structurally, this molecule acts as a cyclic

Key Synthetic Challenges

-

Steric Hindrance: The quaternary carbon at position 3 imposes significant steric bulk, retarding the nucleophilic attack of the incoming amine.

-

Chemo-Selectivity (The Hydroxyl Issue): The unprotected C3-hydroxyl group is geminal to the carboxylate. Upon activation of the carboxylic acid, there is a risk of O-acylation (intermolecular oligomerization) or, less likely but possible, strained

-lactone formation. -

Zwitterionic Solubility: The tertiary amine (N-Benzyl) and the carboxylic acid create a zwitterionic species that may display poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF/NMP).

Strategic Decision Matrix

Before selecting a protocol, analyze the specific requirements of your coupling partner (the amine).

Figure 1: Decision tree for selecting the optimal coupling strategy based on hydroxyl protection status and amine sterics.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Primary amines and routine synthesis where the C3-hydroxyl is protected or the amine is highly nucleophilic.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester. The 7-aza nitrogen provides an internal base effect (anchimeric assistance) that accelerates coupling, crucial for the quaternary C3 center.

Reagents:

-

Scaffold 1 (1.0 equiv)

-

Amine Partner (1.1 – 1.2 equiv)

-

HATU (1.1 equiv)

-

HOAt (0.5 equiv, Optional additive to boost rate)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Protocol:

-

Dissolution: Dissolve Scaffold 1 in anhydrous DMF under Nitrogen/Argon atmosphere.

-

Base Addition: Add DIPEA. Stir for 5 minutes. Note: Ensure pH is >8 (check with wet pH paper).

-

Activation: Add HATU (and HOAt if using). Stir for only 2–5 minutes .

-

Critical: Do not activate for >10 minutes without the amine present. Prolonged activation of

-hydroxy acids can lead to side reactions.

-

-

Coupling: Add the Amine Partner immediately.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

Method B: Acid Chloride via Ghosez’s Reagent

Best for: Extremely hindered amines (e.g., N-methylated amino acids) or when HATU fails.

Mechanism: Converts the carboxylic acid directly to the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). This avoids the formation of bulky active ester intermediates that might be too sterically crowded to react with a hindered amine.

Reagents:

-

Scaffold 1 (1.0 equiv)

-

Ghosez’s Reagent (1.2 equiv)

-

Amine Partner (1.5 equiv)

-

DIPEA (3.0 equiv)[1]

-

Solvent: Dry DCM (Dichloromethane) or THF.

Protocol:

-

Activation: Dissolve Scaffold 1 in dry DCM at 0°C.

-

Chlorination: Add Ghosez’s Reagent dropwise. Stir at 0°C for 30 minutes, then RT for 30 minutes.

-

Checkpoint: Monitor by TLC (methanol quench of aliquot) to ensure acid is consumed.

-

-

Coupling: Cool back to 0°C. Add a solution of the Amine Partner and DIPEA in DCM dropwise.

-

Reaction: Allow to warm to RT and stir overnight.

-

Work-up: Standard aqueous extraction.

Method C: Handling the Unprotected Hydroxyl (One-Pot)

Best for: Situations where protecting group chemistry is not viable.

If the C3-hydroxyl is free, the risk is that the activated carboxylate reacts with the hydroxyl of a neighboring molecule (dimerization). To prevent this, we must ensure the intermolecular reaction with the amine is kinetically faster than the intermolecular reaction with the hydroxyl .

Protocol Modifications:

-

Excess Amine: Use 1.5 – 2.0 equiv of the amine partner.

-

High Concentration: Run the reaction at 0.2 M – 0.3 M (higher concentration favors the bimolecular reaction with the amine).

-

Reagent Choice: Use PyAOP (Phosphonium salt) instead of HATU. Phosphonium salts often show faster kinetics for hindered systems and avoid guanidinylation side reactions that can occur with uronium salts (HATU) if the reaction is slow.

Data Summary & Comparison

| Parameter | Method A (HATU) | Method B (Ghosez) | Method C (PyAOP) |

| Target Amine | Primary / Unhindered | Secondary / Hindered | Unprotected Scaffold |

| Activation Species | O-At Ester | Acid Chloride | O-At Ester (Phosphonium) |

| Steric Tolerance | High | Very High | High |

| Racemization Risk | Low | Moderate | Low |

| Moisture Sensitivity | Moderate | High | Moderate |

| Typical Yield | 75–90% | 60–85% | 65–80% |

N-Terminal Deprotection (Post-Coupling)

Once Scaffold 1 is coupled via its carboxylic acid, you may need to deprotect the N-Benzyl group to continue peptide elongation.

Protocol (Hydrogenolysis):

-

Dissolve the coupled product in MeOH or EtOH.

-

Add Pd/C (10% wt loading) and, crucially, 1.0 equiv of HCl (or AcOH).

-

Why Acid? Protonation of the amine prevents catalyst poisoning and accelerates debenzylation.

-

-

Stir under H₂ atmosphere (balloon or 15-50 psi) for 12–24 hours.

-

Filter through Celite.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link

-

Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

-

Albericio, F., & Bomer, J. M. (2018). "Pay the Right Price for Peptide Coupling Reagents." Organic Process Research & Development, 22(6), 760–772. Link

Sources

- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methods for esterification of 3-hydroxypyrrolidine-3-carboxylic acid

Application Note: Strategic Esterification of 3-Hydroxypyrrolidine-3-Carboxylic Acid

Abstract & Strategic Analysis

The esterification of 3-hydroxypyrrolidine-3-carboxylic acid presents a unique synthetic challenge compared to standard amino acids like proline. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the same carbon (C3) creates a quaternary center , introducing significant steric hindrance. Furthermore, the molecule is an cyclic

This guide outlines three distinct methodologies tailored to specific research needs:

-

Method A (Thionyl Chloride/Methanol): The "Gold Standard" for scalable synthesis of the methyl ester hydrochloride salt.

-

Method B (Alkylation of

-Boc Intermediate): The preferred route for complex esters (benzyl, tert-butyl) or when avoiding strong acids is critical. -

Method C (TMS-Diazomethane): A mild, high-throughput screening method for analytical scale.

Critical Decision Matrix

Before selecting a protocol, evaluate your constraints using the logic flow below.

Figure 1: Decision matrix for selecting the optimal esterification strategy based on scale and chemical sensitivity.

Method A: Thionyl Chloride Mediated Esterification

Best For: Large-scale production of methyl/ethyl esters; generating the stable hydrochloride salt.

Mechanism: Thionyl chloride (

Materials

-

Substrate: 3-Hydroxypyrrolidine-3-carboxylic acid (zwitterion).

-

Reagent: Thionyl Chloride (

) [Reagent Grade, >99%]. -

Solvent: Anhydrous Methanol (MeOH) [Water content <50 ppm].

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice bath.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar. Flush with Nitrogen (

). -

Solvent Charge: Add anhydrous MeOH (10 mL per 1 g of substrate) and cool to 0°C in an ice bath.

-

Activation (Exothermic): Add

(3.0 equivalents) dropwise via a pressure-equalizing addition funnel.-

Caution: Evolution of

and HCl gas. Ensure proper ventilation. -

Stir: Allow the solution to stir at 0°C for 15 minutes.

-

-

Addition: Add solid 3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in one portion.

-

Reflux: Remove the ice bath. Attach the reflux condenser. Heat the mixture to reflux (65°C) for 6–12 hours.

-

Note: The quaternary center slows the attack; standard proline protocols (2 hrs) are insufficient.

-

-

Monitoring: Monitor by LC-MS (looking for M+15 mass shift for methyl ester).

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate in vacuo to remove MeOH and excess HCl.

-

Co-evaporate with toluene (2x) to remove trace water/HCl.

-

-

Isolation: The product is the hydrochloride salt . It will likely be a hygroscopic solid or foam. Triturate with diethyl ether to obtain a filterable powder.

Yield Expectation: 90–98% (Quantitative).

Method B: Alkylation via N-Boc Intermediate

Best For: Synthesis of complex esters (Benzyl, t-Butyl) or when free-basing is required without salt formation. This method circumvents the steric hindrance at the carbonyl carbon by acting as an

Materials

-

Substrate: N-Boc-3-hydroxypyrrolidine-3-carboxylic acid (prepared via standard

/NaOH protocol). -

Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Protocol

-

Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(1.5 eq). Stir at room temperature for 30 minutes. The solution may become cloudy as the carboxylate salt forms.-

Chemist's Insight:

is preferred over

-

-

Alkylation: Add Alkyl Iodide/Bromide (1.2 eq) dropwise.

-

Selectivity: The carboxylate is more nucleophilic than the tertiary alcohol; however, large excess of alkyl halide can lead to

-alkylation. Stick to 1.1–1.2 equivalents.

-

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (3x) to remove DMF (critical step).

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.[2]

-

-

Purification: Silica gel chromatography (Hexanes:EtOAc) is usually required to remove traces of

-alkylated byproducts.

Method C: TMS-Diazomethane (Analytical/Screening)

Best For: Rapid derivatization for GC/MS or HPLC analysis; small-scale synthesis (<100 mg).

Safety Note: TMS-Diazomethane is less explosive than Diazomethane but is highly toxic (pulmonary edema risk). Use only in a well-functioning fume hood.

Protocol

-

Dissolve substrate (10–50 mg) in Methanol:Benzene (or Methanol:Toluene) 1:4 mixture.

-

Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

-

Stir for 20 minutes at room temperature.

-

Quench with a few drops of Acetic Acid (until colorless).

-

Evaporate solvent. Quantitative conversion to methyl ester.

Data Summary & Comparison

| Feature | Method A ( | Method B (Alkylation) | Method C ( |

| Primary Mechanism | Acid-Catalyzed Fischer | Carbene Insertion | |

| Steric Tolerance | Moderate (Requires Heat) | Excellent (Cesium Effect) | High |

| Product Form | HCl Salt | N-Protected Free Base | Free Base |

| Scalability | High (>1 kg) | Medium (100g) | Low (<1 g) |

| Cost | Low | Moderate (DMF/Cs salt) | High |

| Key Risk | Corrosion/Gas Evolution | Toxicity |

Troubleshooting & Quality Control

Issue: Low Conversion (Method A)

-

Cause: Steric hindrance at C3 prevents methanol attack.

-

Solution: Increase reflux time to 24 hours or switch to Method B. Do not increase reaction temperature above 70°C to avoid elimination of the hydroxyl group.

Issue: Dimerization/Polymerization

-

Cause: The free base of the amino acid is an

-hydroxy acid capable of self-condensation. -

Solution: Always keep the product as the N-Boc intermediate (Method B) or the HCl salt (Method A). Never store the free amino-ester as a neat oil.

Issue: O-Alkylation (Method B)

-

Cause: Excess base or alkyl halide.

-

Solution: Strictly control stoichiometry (1.1 eq Alkyl Halide). Use a less polar solvent (e.g., Acetone) if solubility permits, to reduce the nucleophilicity of the -OH group.

References

-

Thionyl Chloride Activation

- Anand, N., et al. "Synthesis of methyl pyrrolidine-3-carboxylate hydrochloride." ChemicalBook Protocols.

-

Esterification of Hindered Acids (Steglich/Alkylation)

-

Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Foundational text on overcoming sterics).

-

-

Synthesis of 3-Hydroxypyrrolidine Derivatives

- Vertex AI Search Result 1.11: "Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs." National Institutes of Health (PMC).

-

General Protocol for Amino Acid Esterification

- BenchChem Technical Guide. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid." (Provides specific N-Boc protection and EDC coupling workflows).

-

(General landing page for verified protocols).

Sources

Procedures for resolution of racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

An In-Depth Guide to the Chiral Resolution of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral 3-Substituted Pyrrolidines

The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, chiral 3-hydroxy-3-carboxylic acid pyrrolidine derivatives are highly sought-after building blocks. The defined stereochemistry at the C3 position is often critical for conferring precise three-dimensional orientation, which dictates molecular recognition and biological activity. (R)- and (S)-1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid serve as versatile precursors for synthesizing a range of bioactive molecules, including enzyme inhibitors and receptor agonists.[1]

As chemical synthesis from achiral precursors typically yields a racemic mixture (a 50:50 mixture of both enantiomers), the ability to efficiently separate or "resolve" these enantiomers is a paramount challenge in pharmaceutical development.[2] Enantiomers can have vastly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a regulatory and safety imperative. This guide provides detailed application notes and protocols for the three most effective strategies for resolving racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

Comparative Overview of Resolution Strategies

The optimal resolution strategy depends on factors such as the required scale, cost considerations, development time, and available equipment. A comparative summary is presented below to guide the selection process.

| Method | Principle | Scalability | Pros | Cons |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.[3] | Excellent (grams to kilograms) | Cost-effective for large scale, well-established technology.[4] | Requires screening of resolving agents and solvents; yield is theoretically limited to 50% per cycle without a racemization step.[5] |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[5] | Good (milligrams to kilograms) | High enantioselectivity, mild reaction conditions, environmentally friendly ("Green Chemistry").[6] | Theoretical yield is 50%; requires substrate derivatization (e.g., esterification); enzyme cost can be a factor.[7] |

| Preparative Chiral HPLC | Direct separation of enantiomers on a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP).[8] | Fair (milligrams to hundreds of grams) | Rapid method development, high purity achievable (>99% e.e.), applicable to a wide range of molecules.[9] | High initial capital cost for equipment and columns; solvent consumption can be significant and costly on a large scale.[4] |

Protocol 1: Classical Diastereomeric Salt Resolution

This method remains one of the most robust and economical techniques for large-scale chiral separations.[4][10] It leverages the formation of diastereomeric salts by reacting the racemic amino acid with a single enantiomer of a chiral acid or base. These diastereomers possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.[2] For the target molecule, which is amphoteric, a chiral acid like (+)-tartaric acid is an excellent and widely available choice.[11][12]

Principle of Diastereomeric Salt Resolution

The racemic mixture, containing both (R)- and (S)-amino acids, is reacted with a pure chiral resolving agent, for example, (2R,3R)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: [(R)-amino acid:(2R,3R)-tartaric acid] and [(S)-amino acid:(2R,3R)-tartaric acid]. Due to their different 3D structures, these salts will have different crystal packing energies and solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one salt can be selectively crystallized while the other remains in the mother liquor.

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Protocol

Materials:

-

Racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

-

(+)-(2R,3R)-Tartaric Acid (or other suitable chiral acid like (-)-O,O'-Dibenzoyl-L-tartaric acid)

-

Methanol (or other screening solvents like Ethanol, Isopropanol)

-

Sodium Hydroxide (NaOH) solution, 1M

-

Hydrochloric Acid (HCl) solution, 1M

-

Deionized Water

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a flask, dissolve 10.0 g of racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid in 100 mL of warm methanol.

-

In a separate beaker, dissolve a stoichiometric equivalent (0.5 to 1.0 eq.) of (+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using a half-equivalent of the resolving agent is a common strategy that can sometimes improve the efficiency of the resolution.[11] Initial screening with both 0.5 and 1.0 equivalents is recommended.

-

Slowly add the tartaric acid solution to the amino acid solution with stirring. The mixture may become cloudy.

-

Heat the mixture gently until a clear solution is obtained.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, undisturbed, over several hours. For optimal crystal growth, further cooling in a 4°C refrigerator overnight is advised. Rationale: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomeric salt.[3]

-

If no crystals form, try adding an anti-solvent (like ethyl acetate) dropwise until turbidity persists, or gently scratching the inside of the flask with a glass rod to induce nucleation.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any residual mother liquor. Rationale: Using a cold solvent minimizes the risk of redissolving the desired crystalline product.

-

Dry the crystals under vacuum. Retain the mother liquor for recovery of the other enantiomer.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the dried crystals in a minimal amount of deionized water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7 for neutral amino acids) by carefully adding 1M NaOH solution dropwise. The free amino acid should precipitate out of the solution. Alternatively, for this specific molecule, adjusting to a more basic pH (~9-10) will deprotonate the carboxylic acid and ensure the resolving agent (tartaric acid) is fully in its salt form, then the target molecule can be extracted with an organic solvent like ethyl acetate. Rationale: This step breaks the ionic bond of the diastereomeric salt, liberating the free enantiomerically-enriched amino acid and the water-soluble salt of the resolving agent.[12]

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the enantiomerically enriched product.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Protocol 3).

-

The process can be repeated by recrystallizing the solid to improve its enantiomeric purity until a constant optical rotation value is achieved.[2]

-

Protocol 2: Enzymatic Kinetic Resolution

Kinetic resolution relies on the ability of chiral catalysts, often enzymes, to differentiate between enantiomers, reacting with one much faster than the other.[6] For a carboxylic acid, a common strategy is the enantioselective esterification or, more commonly, the hydrolysis of a racemic ester. A lipase enzyme can selectively hydrolyze one ester enantiomer back to the carboxylic acid, allowing for separation of the enriched acid (product) from the enriched ester (unreacted starting material).[13]

Principle of Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol

Part A: Preparation of the Racemic Ester

-

Suspend racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0°C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-